molecular formula C14H12N4O2 B7679309 5-[2-(Cyclopropylmethyl)-1,3-oxazol-4-yl]-3-pyridin-2-yl-1,2,4-oxadiazole

5-[2-(Cyclopropylmethyl)-1,3-oxazol-4-yl]-3-pyridin-2-yl-1,2,4-oxadiazole

Cat. No.: B7679309
M. Wt: 268.27 g/mol
InChI Key: HHFNYMMPUAJUBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(Cyclopropylmethyl)-1,3-oxazol-4-yl]-3-pyridin-2-yl-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a member of the oxadiazole family and has been studied extensively for its various biological activities.

Scientific Research Applications

5-[2-(Cyclopropylmethyl)-1,3-oxazol-4-yl]-3-pyridin-2-yl-1,2,4-oxadiazole has been studied for its potential applications in drug discovery and development. This compound has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been studied for its potential as a kinase inhibitor and as a modulator of the immune system.

Mechanism of Action

The mechanism of action of 5-[2-(Cyclopropylmethyl)-1,3-oxazol-4-yl]-3-pyridin-2-yl-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. It has also been shown to inhibit the activity of certain kinases, including JAK2 and JAK3.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the proliferation of cancer cells. It has also been shown to modulate the activity of the immune system and to exhibit anti-microbial activity.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-[2-(Cyclopropylmethyl)-1,3-oxazol-4-yl]-3-pyridin-2-yl-1,2,4-oxadiazole is its potential as a kinase inhibitor. This makes it a useful tool for studying various signaling pathways and for drug discovery and development. However, one of the limitations of this compound is its low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the study of 5-[2-(Cyclopropylmethyl)-1,3-oxazol-4-yl]-3-pyridin-2-yl-1,2,4-oxadiazole. One direction is the further investigation of its potential as a kinase inhibitor and as a modulator of the immune system. Another direction is the development of more soluble analogs of this compound for use in experimental settings. Additionally, the potential for this compound to be used in the treatment of various diseases, including cancer and inflammatory disorders, should be further explored.

Synthesis Methods

The synthesis of 5-[2-(Cyclopropylmethyl)-1,3-oxazol-4-yl]-3-pyridin-2-yl-1,2,4-oxadiazole involves a multi-step process that includes the reaction of 2-(cyclopropylmethyl)-4,5-dihydro-1,3-oxazole-4-carboxylic acid with thionyl chloride, followed by reaction with hydrazine hydrate to form the corresponding hydrazide. The hydrazide is then reacted with 2-chloronicotinic acid to form the target compound.

Properties

IUPAC Name

5-[2-(cyclopropylmethyl)-1,3-oxazol-4-yl]-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c1-2-6-15-10(3-1)13-17-14(20-18-13)11-8-19-12(16-11)7-9-4-5-9/h1-3,6,8-9H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFNYMMPUAJUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=NC(=CO2)C3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.